(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its use in the synthesis of various pharmaceutical and biologically active compounds . This compound is characterized by the presence of a trifluoromethyl group and a tert-butyl ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Introduction of the Trifluoromethyl Group:
Formation of the tert-Butyl Ester: The tert-butyl ester is formed by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-Amino-4-(trifluoromethyl)-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
- (3R,4S)-3-Aminomethyl-4-trifluoromethyl derivatives
Uniqueness
The uniqueness of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of both the trifluoromethyl group and the tert-butyl ester. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBVBJFGYWTQJ-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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